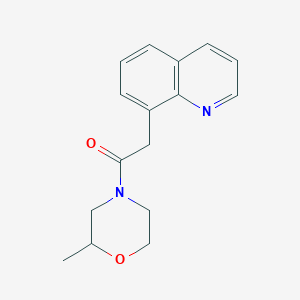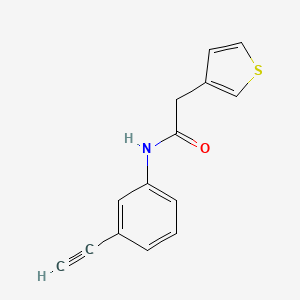
(4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as CEP or CEP-32296 and is a small molecule inhibitor of the protein kinase R (PKR) enzyme. PKR is known to play a crucial role in the regulation of cellular responses to various stressors, including viral infections, oxidative stress, and inflammation.
作用機序
CEP-32296 exerts its pharmacological effects by inhibiting the activation of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone, which is known to play a critical role in the regulation of various cellular processes. (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone is activated in response to various stressors, including viral infections, oxidative stress, and inflammation, and can trigger the downstream signaling pathways that lead to cellular damage and inflammation. By inhibiting the activation of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone, CEP-32296 can prevent the downstream signaling pathways from being activated, thereby reducing cellular damage and inflammation.
Biochemical and Physiological Effects:
Studies have shown that CEP-32296 can exert various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing oxidative stress, and promoting cell survival. Additionally, CEP-32296 has shown promising results in reducing the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using CEP-32296 in lab experiments is its high specificity and selectivity for (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition. This allows researchers to study the effects of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition on various cellular processes without the interference of other signaling pathways. However, one of the limitations of using CEP-32296 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of CEP-32296, including:
1. Investigating the potential applications of CEP-32296 in the treatment of viral infections, such as COVID-19.
2. Studying the effects of CEP-32296 on the immune system and its potential applications in immunotherapy.
3. Investigating the potential applications of CEP-32296 in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
4. Developing new formulations of CEP-32296 with improved solubility and bioavailability for in vivo studies.
5. Investigating the potential applications of CEP-32296 in combination with other drugs for the treatment of various diseases.
In conclusion, CEP-32296 is a promising compound with potential applications in various fields of scientific research. Its high specificity and selectivity for (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition make it a valuable tool for studying the effects of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition on various cellular processes. Further research is needed to fully understand the potential applications of CEP-32296 and to develop new formulations with improved solubility and bioavailability for in vivo studies.
合成法
The synthesis of CEP-32296 involves the reaction of 4-chloropyrrole-2-carbaldehyde with 2-ethylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound with high purity.
科学的研究の応用
CEP-32296 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. Studies have shown that CEP-32296 can inhibit the activation of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone and suppress the downstream signaling pathways that lead to cellular damage and inflammation.
特性
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-2-10-5-3-4-6-15(10)12(16)11-7-9(13)8-14-11/h7-8,10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAKJQSKTQZYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)

![N-[(1-methylbenzimidazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7508034.png)


![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)







